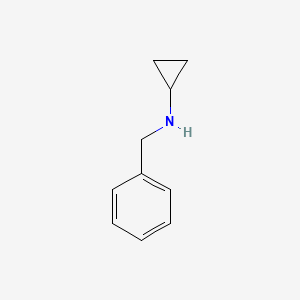N-Benzylcyclopropylamine
CAS No.: 13324-66-8
Cat. No.: VC1656969
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13324-66-8 |
|---|---|
| Molecular Formula | C10H13N |
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | N-benzylcyclopropanamine |
| Standard InChI | InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2 |
| Standard InChI Key | USBAUXJPPHVCTF-UHFFFAOYSA-N |
| SMILES | C1CC1NCC2=CC=CC=C2 |
| Canonical SMILES | C1CC1NCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
N-Benzylcyclopropylamine (CAS 13324-66-8) is a nitrogen-containing organic compound with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . The compound consists of a benzyl group and a cyclopropyl group attached to a nitrogen atom, creating a secondary amine structure. This arrangement gives the molecule its characteristic reactivity pattern and influences its biological interactions.
The compound is known by several synonyms in scientific literature and chemical databases:
-
N-Benzylcyclopropymaine
-
N-Cyclopropylbenzylamine
-
N-Benzylcyclopropanamine
-
N-Cyclopropylbenzenemethanamine
The structural characteristics of N-Benzylcyclopropylamine include a nitrogen atom serving as the central connecting point between the aromatic benzyl group and the strained three-membered cyclopropyl ring. This arrangement contributes to the compound's unique reactivity patterns and application potential in biochemical research.
Physicochemical Properties
N-Benzylcyclopropylamine possesses a range of physical and chemical properties that influence its behavior in various experimental contexts. Understanding these properties is essential for proper handling, storage, and application in research settings.
Physical Properties
The physical properties of N-Benzylcyclopropylamine are summarized in the following table:
These physical properties demonstrate that N-Benzylcyclopropylamine is a relatively low-volatility compound with a moderate melting point, suggesting it exists as a solid under standard laboratory conditions.
Chemical Properties
The chemical behavior of N-Benzylcyclopropylamine is largely influenced by its amine functionality and molecular structure:
The predicted pKa value of approximately 8.47 indicates that N-Benzylcyclopropylamine functions as a moderate base, which influences its solubility profile and chemical reactivity. The secondary amine structure enables it to participate in various chemical transformations common to amine compounds.
These hazard classifications indicate that N-Benzylcyclopropylamine poses significant health risks, particularly through ingestion, skin contact, inhalation, and eye exposure. The compound is classified as toxic and potentially corrosive to tissues.
For optimal storage and stability, N-Benzylcyclopropylamine should be stored:
-
Under inert gas (nitrogen or argon)
-
At refrigerated temperature (2–8 °C)
-
Away from oxidizing agents and sources of ignition
Proper storage conditions are essential to maintain the compound's integrity and prevent degradation or hazardous reactions.
Biochemical Applications and Research
N-Benzylcyclopropylamine has been studied in biochemical contexts, particularly regarding its interactions with enzyme systems involved in neurotransmitter metabolism.
Monoamine Oxidase Inhibition
Research has investigated N-Benzylcyclopropylamine and structurally related compounds for their effects on monoamine oxidase (MAO) enzymes, which are important in the metabolism of neurotransmitters. The compound 1-benzylcyclopropylamine (1-BCPA), which is structurally similar but distinct from N-benzylcyclopropylamine, has been studied as a mechanism-based inactivator of monoamine oxidase enzymes .
According to research findings:
-
1-Benzylcyclopropylamine (1-BCPA) can function as a time-dependent irreversible inactivator of monoamine oxidase A (MAO-A)
-
The reaction of 1-BCPA with MAO-A was reported to be too slow to study in detail
-
This compound belongs to a class of cyclopropylamine derivatives that can act as suicide inhibitors of MAO enzymes
While this research primarily focuses on 1-benzylcyclopropylamine rather than N-benzylcyclopropylamine, the structural similarity suggests potential parallel biochemical activities. The cyclopropyl ring appears to be an important structural feature in the mechanism-based inhibition of monoamine oxidase enzymes.
Structure-Activity Relationships
The activity of cyclopropylamine derivatives as MAO inhibitors appears to depend on specific structural features:
-
The position of the benzyl group relative to the cyclopropyl ring and nitrogen atom affects the compound's ability to interact with MAO enzymes
-
The strained cyclopropyl ring is likely involved in the mechanism of enzyme inactivation
-
Compounds with different substitution patterns show varying degrees of selectivity between MAO-A and MAO-B isoforms
These structure-activity relationships provide important insights for potential medicinal chemistry applications and the design of selective enzyme inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume